![molecular formula C21H22N2O2 B5651926 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5651926.png)

3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

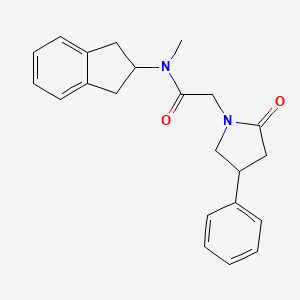

The synthesis of chromen-4-one derivatives, including structures similar to 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, often involves the use of Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base catalyzed cyclization processes. These methods have been reviewed extensively, highlighting efficient procedures for creating these compounds, such as reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds containing the piperazine ring, a feature of the target molecule, reveals its significance in increasing the potency and selectivity of binding affinity at D2-like receptors. This analysis underscores the importance of arylalkyl substituents in enhancing these pharmacological properties (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives, including those with structures similar to the target compound, exhibit a wide range of chemical reactivities. These include participation in electrophilic substitution reactions, nucleophilic additions, and cyclization reactions, making piperazine a versatile building block in medicinal chemistry (Rathi et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one are closely tied to their molecular structure. For instance, the presence of the chromen-4-one and piperazine rings influences the compound's solubility, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations. The piperazine ring, in particular, is known for its role in enhancing the antioxidant activity of molecules when coupled to different heterocyclic rings, indicating its potential in contributing to the compound's biological activity (Begum et al., 2020).

Propiedades

IUPAC Name |

3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16-6-2-4-8-19(16)23-12-10-22(11-13-23)14-17-15-25-20-9-5-3-7-18(20)21(17)24/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVSWIIBKHMJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)

![N-(2-chlorobenzyl)-5-[(4-ethyl-1-piperazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5651853.png)

![2-isobutyl-8-[(2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651861.png)

![9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)

![6-chloro-2-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5651887.png)

![1-[1-allyl-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5651896.png)

![methyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5651902.png)

![4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5651927.png)

![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)